molecular formula C10H9FINO B7946528 Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone

Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone

Cat. No.: B7946528
M. Wt: 305.09 g/mol
InChI Key: FWWLASCTZHKSKB-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone is an organic compound characterized by the presence of an azetidine ring attached to a 5-fluoro-2-iodophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone typically involves the acylation of azetidine with 5-fluoro-2-iodobenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

    Starting Materials: Azetidine, 5-fluoro-2-iodobenzoyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

    Procedure: Azetidine is dissolved in the anhydrous solvent, followed by the addition of triethylamine. 5-fluoro-2-iodobenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.

    Automation of Reaction Monitoring: Using in-line analytical techniques such as real-time infrared spectroscopy.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents, and implementing recycling protocols for solvents and byproducts.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: As a potential pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural properties.

    Materials Science: Incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine and iodine atoms can enhance binding affinity through halogen bonding.

    Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-1-yl(4-fluorophenyl)methanone
  • Azetidin-1-yl(2-iodophenyl)methanone
  • Azetidin-1-yl(5-chloro-2-iodophenyl)methanone

Uniqueness

Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

azetidin-1-yl-(5-fluoro-2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWLASCTZHKSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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